

Untangling the Wake-Promoting Effects of Suntinorexton: A Dose-Response Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Suntinorexton			
Cat. No.:	B3326011	Get Quote		

For Immediate Release

OSAKA, Japan – In the landscape of narcolepsy treatment, a new wave of targeted therapies is emerging, aiming to address the underlying neurobiology of the disorder. At the forefront is **Suntinorexton** (also known as TAK-861 or oveporexton), a potent and selective oral orexin receptor 2 (OX2R) agonist in development by Takeda. This guide provides a comprehensive dose-response analysis of **Suntinorexton**'s in vivo performance, juxtaposed with key orexinand non-orexin-based therapies for narcolepsy, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.

Narcolepsy, particularly type 1, is characterized by a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep. By selectively activating the OX2R, **Suntinorexton** aims to mimic the function of the missing orexin neuropeptides, thereby restoring wakefulness and consolidating sleep-wake states.

Mechanism of Action: The Orexin System

Suntinorexton's therapeutic potential is rooted in its targeted action on the orexin system, a critical regulator of arousal, wakefulness, and appetite. Orexin neuropeptides, orexin-A and orexin-B, exert their effects through two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While both are involved in promoting wakefulness, the OX2R is considered to play a more dominant role. **Suntinorexton** is a selective agonist for the OX2R, a strategic approach to potentially minimize off-target effects.[1][2][3]





Click to download full resolution via product page

Suntinorexton's mechanism of action on the OX2R signaling pathway.

Preclinical Dose-Response of Suntinorexton

In vitro studies have demonstrated **Suntinorexton**'s high potency, with a half-maximal effective concentration (EC50) of 0.015 nM at the human OX2R.[4] Preclinical in vivo studies in animal models have translated this potency into significant wake-promoting effects. In mice and cynomolgus monkeys, a dose of 1 mg/kg of **Suntinorexton** was shown to promote wakefulness.[1]

Clinical Dose-Response of Suntinorexton in Narcolepsy Type 1

A Phase 2b clinical trial in patients with narcolepsy type 1 (NT1) provides the most comprehensive human dose-response data for **Suntinorexton** to date.[5][6] The study evaluated several oral dosing regimens against a placebo, with the primary endpoints being the change from baseline in the Maintenance of Wakefulness Test (MWT), a measure of the ability to stay awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of daytime sleepiness. The Weekly Cataplexy Rate (WCR) was a key secondary endpoint.

Table 1: **Suntinorexton** (TAK-861) Phase 2b Clinical Trial Results in NT1[5][6]



Dose Regimen	Mean Change from Baseline in MWT (minutes)	Mean Change from Baseline in ESS	Median Weekly Cataplexy Rate (WCR)
Placebo	-1.4	-2.6	4.1
0.5 mg / 0.5 mg	+13.7	-10.1	1.4
2 mg / 2 mg	+23.9	-13.8	0.7
2 mg / 5 mg	+26.6	-13.3	0.7
7 mg QD	Not Reported	-11.1	4.3

The results demonstrate a clear dose-dependent improvement in both objective and subjective measures of wakefulness, as well as a reduction in cataplexy attacks, with the higher doses showing more pronounced effects.

Comparative Analysis with Other Orexin Agonists

Takeda has developed other orexin agonists, providing a basis for internal comparison.

- Danavorexton (TAK-925): An intravenously administered OX2R agonist, danavorexton demonstrated wake-promoting effects in non-human primates and healthy individuals.[7] In common marmosets, subcutaneous doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg all significantly increased wakefulness.[7] In healthy men, intravenous infusions of 44 mg and 112 mg of danavorexton also significantly increased sleep latency.[7]
- Firazorexton (TAK-994): An oral OX2R agonist that preceded **Suntinorexton**. In a mouse model of narcolepsy, a 3 mg/kg dose of firazorexton increased wakefulness and inhibited cataplexy-like episodes.[2] A Phase 2 trial in NT1 patients showed dose-dependent improvements in MWT and ESS with twice-daily oral doses of 30 mg, 90 mg, and 180 mg.[8] However, the development of firazorexton was discontinued due to instances of liver injury, a safety concern not observed with **Suntinorexton** in its clinical trials to date.[5][9]

Table 2: Comparative Efficacy of Orexin Agonists in NT1



Drug	Dose	Mean Change from Baseline in MWT (minutes)	Mean Change from Baseline in ESS
Suntinorexton (TAK-861)	2 mg / 2 mg	+23.9	-13.8
2 mg / 5 mg	+26.6	-13.3	
Firazorexton (TAK- 994)	30 mg BID	+23.9	-10.1
90 mg BID	+27.4	-11.4	
180 mg BID	+32.6	-13.0	_
Placebo (Suntinorexton trial)	-	-1.4	-2.6
Placebo (Firazorexton trial)	-	-2.5	-2.5

Comparison with Non-Orexin Based Narcolepsy Treatments

To provide a broader context, it is useful to compare **Suntinorexton**'s efficacy with established non-orexin-based treatments for narcolepsy.

- Solriamfetol (Sunosi®): A dopamine and norepinephrine reuptake inhibitor. Clinical trials have shown its efficacy in improving wakefulness in patients with narcolepsy.
- Pitolisant (Wakix®): A histamine H3-receptor antagonist/inverse agonist that increases the synthesis and release of histamine in the brain. It is effective in treating both EDS and cataplexy.

Table 3: Comparative Efficacy with Non-Orexin Agonists in Narcolepsy



Drug	Dose	Mean Change from Baseline in MWT (minutes)	Mean Change from Baseline in ESS
Suntinorexton (TAK-861)	2 mg / 5 mg	+26.6	-13.3
Solriamfetol	75 mg	+7.7	-4.5
150 mg	+10.7	-6.4	_
300 mg	+12.3	-7.5	_
Pitolisant	up to 35.6 mg	Not Reported	-3.8 (vs. placebo)
Placebo (Solriamfetol trial)	-	+2.1	-2.1
Placebo (Pitolisant trial)	-	Not Reported	-

Experimental Protocols

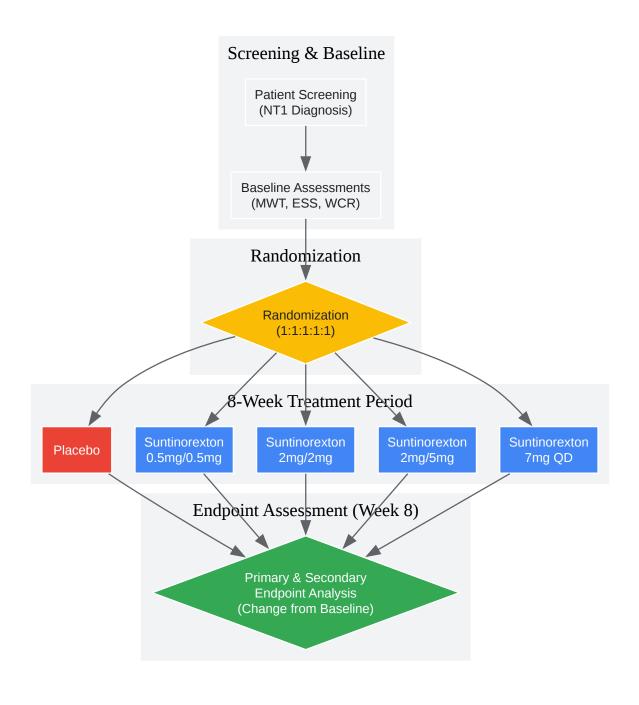
A summary of the key experimental methodologies is provided below to aid in the interpretation of the presented data.

Suntinorexton (TAK-861) Phase 2b Clinical Trial (NCT05687903)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study in adults with narcolepsy type 1.[10]
- Participants: 112 adults with a diagnosis of narcolepsy with cataplexy.[5]
- Interventions: Participants were randomized to one of five treatment arms: placebo or one of four active Suntinorexton dosing regimens (0.5 mg/0.5 mg, 2 mg/2 mg, 2 mg/5 mg, or 7 mg once daily) for 8 weeks.[5][10]
- Primary Outcome Measures: Change from baseline in the average sleep latency on the Maintenance of Wakefulness Test (MWT) at week 8.[6]



 Secondary Outcome Measures: Change from baseline in the Epworth Sleepiness Scale (ESS) score and the Weekly Cataplexy Rate (WCR) at week 8.[6]



Click to download full resolution via product page

Workflow of the **Suntinorexton** Phase 2b clinical trial.

Conclusion



The available in vivo dose-response data for **Suntinorexton** indicate a promising profile for the treatment of narcolepsy type 1. The clear dose-dependent improvements in key symptoms of excessive daytime sleepiness and cataplexy, coupled with a favorable safety profile to date, position **Suntinorexton** as a potentially transformative therapy. The comparative analysis suggests that **Suntinorexton**'s efficacy is robust, particularly when compared to both earlier generation orexin agonists and established non-orexin-based treatments. As **Suntinorexton** progresses into Phase 3 clinical trials, the scientific community awaits further data to fully elucidate its therapeutic potential and long-term safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. droracle.ai [droracle.ai]
- 2. caymanchem.com [caymanchem.com]
- 3. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 4. A randomized study of solriamfetol for excessive sleepiness in narcolepsy PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - Practical Neurology [practicalneurology.com]
- 7. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firazorexton Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Firazorexton Wikipedia [en.wikipedia.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Untangling the Wake-Promoting Effects of Suntinorexton: A Dose-Response Comparison]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b3326011#dose-response-curve-analysis-of-suntinorexton-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com